trans,trans-4'-Propyl-4-(3,4,5-trifluorophenyl)bicyclohexyl
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Overview
Description
trans,trans-4’-Propyl-4-(3,4,5-trifluorophenyl)bicyclohexyl: is a chemical compound with the molecular formula C21H29F3. It is known for its unique structural properties, which include a bicyclohexyl core substituted with a propyl group and a trifluorophenyl group. This compound is primarily used in the field of liquid crystal technology, where it serves as a liquid crystal monomer .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of trans,trans-4’-Propyl-4-(3,4,5-trifluorophenyl)bicyclohexyl typically involves the following steps:
Formation of the bicyclohexyl core: This can be achieved through a Diels-Alder reaction between cyclohexene and a suitable dienophile.
Introduction of the propyl group: This step involves the alkylation of the bicyclohexyl core using a propyl halide under basic conditions.
Attachment of the trifluorophenyl group: This is usually done through a Friedel-Crafts alkylation reaction, where the bicyclohexyl core is reacted with 3,4,5-trifluorobenzene in the presence of a Lewis acid catalyst
Industrial Production Methods: : In an industrial setting, the production of trans,trans-4’-Propyl-4-(3,4,5-trifluorophenyl)bicyclohexyl involves scaling up the aforementioned synthetic routes. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the trifluorophenyl group, potentially converting it to a non-fluorinated phenyl group.
Substitution: The trifluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium amide (NaNH2) are typically employed
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Non-fluorinated phenyl derivatives.
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Chemistry
- Used as a liquid crystal monomer in the development of advanced liquid crystal displays (LCDs).
- Employed in the synthesis of novel liquid crystal materials with unique optical properties .
Biology and Medicine
- Investigated for its potential use in drug delivery systems due to its unique structural properties.
- Studied for its interactions with biological membranes and proteins .
Industry
- Utilized in the production of switchable films and other smart materials.
- Applied in the development of advanced optical devices and sensors .
Mechanism of Action
The mechanism of action of trans,trans-4’-Propyl-4-(3,4,5-trifluorophenyl)bicyclohexyl primarily involves its ability to align and reorient in response to external electric fields. This property is crucial for its use in liquid crystal displays, where the compound’s orientation affects the passage of light through the display. The molecular targets include the liquid crystal matrix and the pathways involved in the alignment and reorientation processes .
Comparison with Similar Compounds
Similar Compounds
- trans,trans-4’-Pentyl-4-(3,4,5-trifluorophenyl)bicyclohexyl
- trans,trans-4’-Ethyl-4-(3,4,5-trifluorophenyl)bicyclohexyl
- trans,trans-4’-Butyl-4-(3,4,5-trifluorophenyl)bicyclohexyl .
Uniqueness
- The propyl group in trans,trans-4’-Propyl-4-(3,4,5-trifluorophenyl)bicyclohexyl provides a balance between flexibility and rigidity, making it particularly effective in liquid crystal applications.
- The trifluorophenyl group enhances the compound’s thermal and chemical stability, which is advantageous for industrial applications .
Properties
IUPAC Name |
1,2,3-trifluoro-5-[4-(4-propylcyclohexyl)cyclohexyl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29F3/c1-2-3-14-4-6-15(7-5-14)16-8-10-17(11-9-16)18-12-19(22)21(24)20(23)13-18/h12-17H,2-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWMLRARKGRCCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C(=C3)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29F3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694903 |
Source
|
Record name | (1s,1'r,4r,4'r)-4-Propyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131819-23-3 |
Source
|
Record name | (1s,1'r,4r,4'r)-4-Propyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-trans-Propyl-4-trans-(3,4,5-trifluorphenyl)-[1,1-bicyclohexyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.750 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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